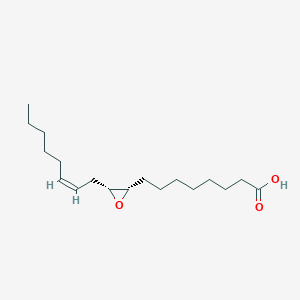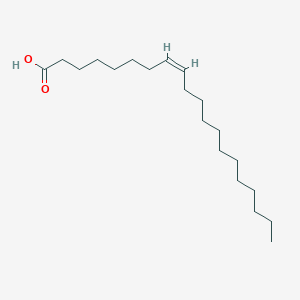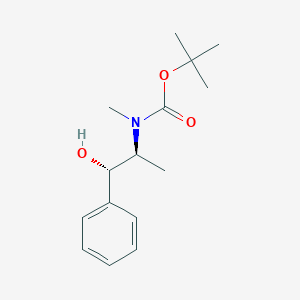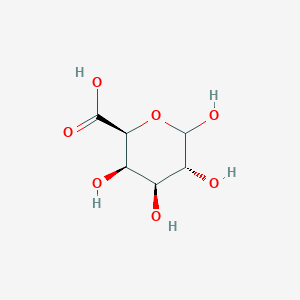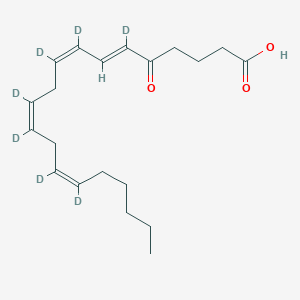
5-Oxo-ETE-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is formed by the oxidation of 5-hydroxyeicosatetraenoic acid (5-HETE) , which is an arachidonic acid metabolite.
- The deuterium atoms in 5-OxoETE-d7 are positioned at the 6, 8, 9, 11, 12, 14, and 15 positions .
5-OxoETE-d7: ) is a polyunsaturated keto acid.
Preparation Methods
Synthetic Routes: The synthesis of 5-OxoETE-d7 involves deuterium incorporation during the oxidation of 5-HETE. Specific synthetic routes may vary, but deuterium-labeled precursors are typically used.
Reaction Conditions: Oxidation reactions are carried out under controlled conditions using suitable reagents and catalysts.
Industrial Production: Although not widely produced industrially, 5-OxoETE-d7 can be synthesized in research laboratories.
Chemical Reactions Analysis
Reactions: 5-OxoETE-d7 can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation, oxygen or peroxides are commonly used. Reduction may involve hydrogenation. Substitution reactions can occur with nucleophiles.
Major Products: The major products depend on the specific reaction conditions and the position of deuterium substitution.
Scientific Research Applications
Chemistry: 5-OxoETE-d7 serves as an internal standard for quantification in mass spectrometry-based studies.
Biology: It is used to investigate lipid metabolism and signaling pathways.
Medicine: Research focuses on its role in inflammation, cardiovascular diseases, and cancer.
Industry: Limited industrial applications, but its stable isotopic form aids in drug development studies.
Mechanism of Action
- 5-OxoETE-d7 likely exerts its effects through lipid signaling pathways.
- Molecular targets include G protein-coupled receptors (GPCRs) and downstream signaling cascades.
- Further research is needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Similar Compounds: Other eicosanoids, such as leukotrienes and prostaglandins, share similar metabolic pathways.
Uniqueness: 5-OxoETE-d7’s deuterium labeling distinguishes it from its non-labeled counterpart and provides a valuable analytical tool.
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(6E,8Z,11Z,14Z)-6,8,9,11,12,14,15-heptadeuterio-5-oxoicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/i6D,7D,9D,10D,12D,13D,16D |
InChI Key |
MEASLHGILYBXFO-BWRCDNCFSA-N |
SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C=C(/[2H])\C(=O)CCCC(=O)O)/[2H])/[2H])/CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |
Synonyms |
5-KETE-d7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



